![molecular formula C18H26OSi B11842857 Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- CAS No. 396717-20-7](/img/structure/B11842857.png)
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- is a chemical compound with the molecular formula C18H26OSi and a molecular weight of 286.49 g/mol . This compound is characterized by the presence of a benzaldehyde group attached to a tris(1-methylethyl)silyl ethynyl moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- typically involves the reaction of benzaldehyde with tris(1-methylethyl)silyl acetylene under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce benzyl alcohol derivatives .
Aplicaciones Científicas De Investigación
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- involves its interaction with various molecular targets. The ethynyl group can participate in reactions that modify the structure and function of biological molecules. The compound’s effects are mediated through pathways involving its reactive functional groups .
Comparación Con Compuestos Similares
Similar Compounds
2-[(Trimethylsilyl)ethynyl]benzaldehyde: Similar in structure but with a trimethylsilyl group instead of tris(1-methylethyl)silyl.
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: Contains similar ethynyl groups but attached to an anthracene core.
Uniqueness
Benzaldehyde, 2-[[tris(1-methylethyl)silyl]ethynyl]- is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it valuable in specialized applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
396717-20-7 |
|---|---|
Fórmula molecular |
C18H26OSi |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
2-[2-tri(propan-2-yl)silylethynyl]benzaldehyde |
InChI |
InChI=1S/C18H26OSi/c1-14(2)20(15(3)4,16(5)6)12-11-17-9-7-8-10-18(17)13-19/h7-10,13-16H,1-6H3 |
Clave InChI |
UJFOPIGROKCQRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C#CC1=CC=CC=C1C=O)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


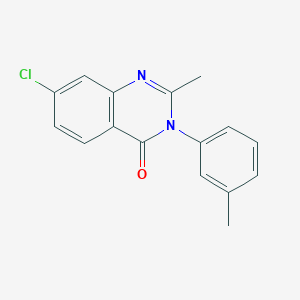



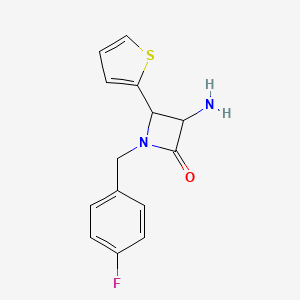
![7-Chloro-9-Ethyl-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B11842816.png)
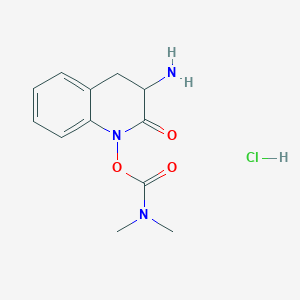
![2-(4-Chlorophenyl)indeno[2,1-b]pyran](/img/structure/B11842825.png)
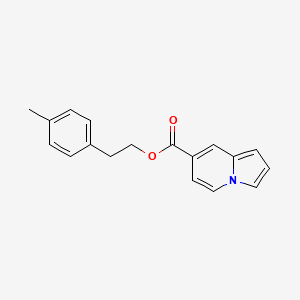
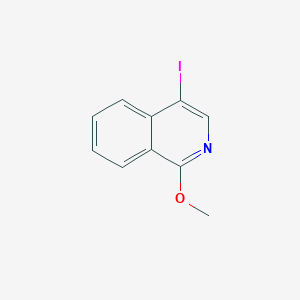
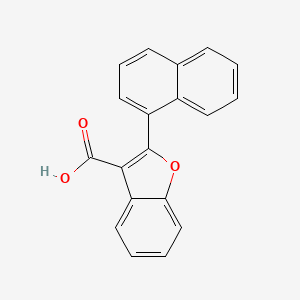

![tert-butyl 2-ethyl-7-(hydroxymethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11842867.png)

